CAY10603

Vue d'ensemble

Description

CAY10603 est un inhibiteur puissant et sélectif de l’histone désacétylase 6 (HDAC6). L’histone désacétylase 6 est une enzyme qui désacétyle les résidus de lysine sur la partie N-terminale des histones, qui sont des protéines qui aident à empaqueter l’ADN dans la chromatine. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la pharmacologie rénale .

Applications De Recherche Scientifique

Mécanisme D'action

CAY10603 exerce ses effets en inhibant sélectivement l’histone désacétylase 6. Cette inhibition conduit à l’hyperacétylation des histones et d’autres protéines, ce qui affecte à son tour l’expression des gènes et la fonction des protéines. Le composé régule également la protéine de choc thermique 90 (hsp90) via l’hyperacétylation, contribuant à ses effets anticancéreux . Dans le contexte de la néphropathie diabétique, this compound supprime l’activation de l’inflammasome NLRP3, réduisant l’inflammation et la fibrose .

Analyse Biochimique

Biochemical Properties

CAY10603 interacts with HDAC6, an enzyme that deacetylates lysine residues on the N-terminal part of histones . This interaction inhibits the activity of HDAC6, leading to an increase in the acetylation of histones . HDAC6 is also known to regulate heat shock protein 90 (hsp90) via hyperacetylation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the proliferation of Burkitt’s lymphoma cell lines and induces caspase-dependent apoptosis . It also impedes cell cycle progression by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins . In the context of chronic obstructive pulmonary disease, this compound has been found to ameliorate small airway remodeling by regulating epithelial barrier dysfunction and reversing epithelial-mesenchymal transition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HDAC6, leading to the inhibition of this enzyme . This results in increased acetylation of histones, which can affect gene expression . Additionally, this compound has been shown to suppress the release of TGF-β1 induced by cigarette smoke extract, increase E-cadherin levels, and attenuate α-SMA expression through the suppression of Smad2 and Smad3 phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to inhibit the growth of several pancreatic cancer cell lines over time

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study using a mouse model of chronic obstructive pulmonary disease, this compound at doses of 2.5 and 10 mg/kg was found to effectively alleviate renal dysfunction and reduce macrophage infiltration, tubular injury, and tubulointerstitial fibrosis .

Subcellular Localization

Since it targets HDAC6, which is known to be located in the cytoplasm and nucleus of cells , it is likely that this compound also localizes to these areas.

Méthodes De Préparation

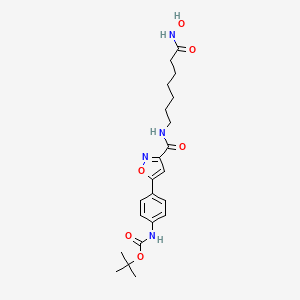

La synthèse de CAY10603 implique la réaction de cycloaddition d’oxyde de nitrile (NOC), qui est une méthode utilisée pour générer des sondes moléculaires avec une haute sélectivité pour des enzymes spécifiques. Le composé est généralement préparé en faisant réagir du carbamate de tert-butyle N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phényl] avec des réactifs appropriés dans des conditions contrôlées .

Analyse Des Réactions Chimiques

CAY10603 subit principalement des réactions liées à sa fonction d’inhibiteur de l’histone désacétylase 6. Il interagit avec les résidus de lysine sur les histones, conduisant à la désacétylation de ces résidus. Cette interaction est cruciale pour son rôle dans la régulation de l’expression des gènes et de la fonction des protéines. Le composé ne subit généralement pas d’oxydation, de réduction ou de réactions de substitution dans des conditions normales. Les principaux produits formés à partir de ses réactions sont des histones désacétylées et d’autres protéines .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :

Comparaison Avec Des Composés Similaires

CAY10603 est unique en raison de sa haute sélectivité et de sa puissance en tant qu’inhibiteur de l’histone désacétylase 6. Des composés similaires comprennent :

Tubastatine A : Un autre inhibiteur sélectif de l’histone désacétylase 6 avec des applications similaires dans la recherche sur le cancer et les maladies neurodégénératives.

ACY-1215 (Ricolinostat) : Un inhibiteur sélectif de l’histone désacétylase 6 utilisé dans les essais cliniques pour le myélome multiple et d’autres cancers.

Vorinostat (SAHA) : Un inhibiteur plus large de l’histone désacétylase avec une activité contre plusieurs isoformes de l’histone désacétylase, utilisé dans le traitement du lymphome cutané à cellules T.

This compound se distingue par sa plus grande sélectivité pour l’histone désacétylase 6 et sa puissante activité inhibitrice à des concentrations picomolaires .

Propriétés

IUPAC Name |

tert-butyl N-[4-[3-[[7-(hydroxyamino)-7-oxoheptyl]carbamoyl]-1,2-oxazol-5-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O6/c1-22(2,3)31-21(29)24-16-11-9-15(10-12-16)18-14-17(26-32-18)20(28)23-13-7-5-4-6-8-19(27)25-30/h9-12,14,30H,4-8,13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGBHDIHIVGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648059 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045792-66-2 | |

| Record name | tert-Butyl [4-(3-{[7-(hydroxyamino)-7-oxoheptyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.